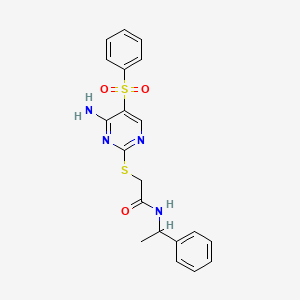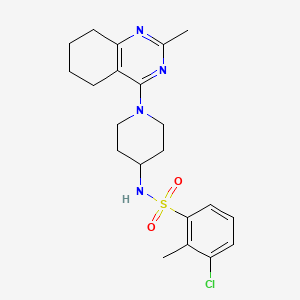![molecular formula C21H24N4O3 B2573338 N-(2-(1-メチル-7-オキソ-1H-ピロロ[2,3-c]ピリジン-6(7H)-イル)エチル)-4-モルホリノベンザミド CAS No. 2034378-99-7](/img/structure/B2573338.png)
N-(2-(1-メチル-7-オキソ-1H-ピロロ[2,3-c]ピリジン-6(7H)-イル)エチル)-4-モルホリノベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide is a complex organic molecule, known for its structural intricacies and significant potential in various fields of scientific research. This compound is characterized by its fused pyrrolo-pyridine ring system, morpholine moiety, and benzamide backbone, which collectively contribute to its unique chemical and biological properties.
科学的研究の応用
Chemistry
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide serves as a precursor for synthesizing other heterocyclic compounds and is used in studying reaction mechanisms and kinetics.
Biology
In biological research, this compound might be employed in studying enzyme inhibition, receptor binding, or as a probe in biochemical assays.
Medicine
Its structural attributes make it a candidate for pharmaceutical development, particularly in designing drugs targeting specific enzymes or receptors.
Industry
Used in material science for developing advanced polymers and in the agrochemical industry as a potential intermediate for herbicides or pesticides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide typically involves multi-step organic reactions. One possible route includes:
Starting Materials: : The process may begin with commercially available starting materials like 1-methyl-1H-pyrrole-2,3-dione, pyridine derivatives, ethylamine, and 4-morpholinobenzoyl chloride.
Step-by-Step Synthesis
Formation of Pyrrolo[2,3-c]pyridine Core: : A condensation reaction between 1-methyl-1H-pyrrole-2,3-dione and a suitable pyridine derivative forms the core structure.
Attachment of Ethylamine Group: : This involves nucleophilic substitution, where ethylamine is introduced to form an ethyl linkage.
Benzamide Formation: : Reacting the intermediate with 4-morpholinobenzoyl chloride under suitable conditions, like the presence of a base (e.g., triethylamine), results in the final compound.
Industrial Production Methods
In industrial settings, the production of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide might utilize continuous flow reactors for enhanced yield and purity, ensuring rigorous control over reaction parameters like temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, such as:
Oxidation: : Can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Possible reduction of the keto group to a hydroxyl group.
Substitution: : Electrophilic and nucleophilic substitutions are feasible on the aromatic ring and morpholine nitrogen.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or Jones reagent.
Reduction: : Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Conditions vary depending on the nature of the substituent and target site.
Major Products
The major products formed from these reactions include derivatives with varied substituents, leading to compounds with potentially novel properties and applications.
作用機序
The precise mechanism of action for N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide can vary based on its application. Generally, it may:
Interact with Enzymes: : Binding to active sites, inhibiting enzyme activity.
Target Receptors: : Engaging with cellular receptors to modulate signaling pathways.
Molecular Targets and Pathways
It may target kinases, proteases, or GPCRs, influencing pathways related to cell growth, apoptosis, or neurotransmission.
類似化合物との比較
Unique Aspects
Compared to other compounds with similar structures, it boasts unique reactivity due to the combined presence of a pyrrolo[2,3-c]pyridine core and morpholine ring, potentially offering enhanced binding affinity or specificity in biological systems.
Similar Compounds
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-methoxybenzamide: : Similar core structure but with a methoxy group.
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-aminobenzamide: : Substitution with an amino group on the benzamide.
This exploration highlights the versatility and potential of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide, spanning diverse fields from chemistry and biology to industrial applications. It stands as a testament to the intricate dance of atoms that fuels scientific discovery and innovation.
特性
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-23-9-6-16-7-10-25(21(27)19(16)23)11-8-22-20(26)17-2-4-18(5-3-17)24-12-14-28-15-13-24/h2-7,9-10H,8,11-15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVLGFZMWFQCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2573260.png)

![7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2573262.png)
![N-[(4-fluorophenyl)methyl]-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2573263.png)
![N-(2-carbamoylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2573264.png)
![2-ethyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)butan-1-one](/img/structure/B2573265.png)
![N-(4-tert-butylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2573266.png)


![4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2573272.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide](/img/structure/B2573273.png)



